2,8,9-Trioxabicyclo[4.2.1]non-4-EN-3-one
CAS No.: 71021-22-2
Cat. No.: VC20607953
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71021-22-2 |
|---|---|
| Molecular Formula | C6H6O4 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | 2,8,9-trioxabicyclo[4.2.1]non-4-en-3-one |
| Standard InChI | InChI=1S/C6H6O4/c7-5-2-1-4-3-8-6(9-4)10-5/h1-2,4,6H,3H2 |
| Standard InChI Key | CNCORSFTRQBDJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C=CC(=O)OC(O1)O2 |
Introduction
Structural and Nomenclature Analysis
IUPAC Nomenclature and Bridge System
The compound’s systematic name, 2,8,9-trioxabicyclo[4.2.1]non-4-en-3-one, adheres to IUPAC rules for fused bicyclic systems . The prefix bicyclo[4.2.1] denotes a bridged structure with three bridge segments: a four-carbon bridge, a two-carbon bridge, and a one-carbon bridge. The numbering prioritizes the longest bridge (four carbons) and assigns oxygen atoms to positions 2, 8, and 9, while the ketone occupies position 3. The double bond at position 4 introduces strain, influencing reactivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 142.11 g/mol |
| CAS Registry Number | 71021-22-2 |
| SMILES | C1C2C=CC(=O)OC(O1)O2 |
| InChIKey | CNCORSFTRQBDJQ-UHFFFAOYSA-N |
Spectral and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) for this compound are absent, its canonical SMILES and InChIKey suggest a rigid bicyclic framework with limited conformational flexibility . The presence of an α,β-unsaturated ketone () adjacent to the double bond may lead to characteristic UV-Vis absorption near 220–280 nm, typical of conjugated enones. Stereoelectronic effects from the oxygen-rich environment could further modulate its electronic properties.
Synthetic Pathways and Challenges
Hypothesized Routes Based on Analogous Systems
Direct synthesis methods for 2,8,9-trioxabicyclo[4.2.1]non-4-en-3-one remain undocumented, but related bicyclic oxygen heterocycles often employ cyclization or condensation strategies. For example, Stille cross-coupling and Kishi-Hiyama-Nozaki reactions—used in nitiane skeleton construction —might facilitate bridge formation. A plausible route involves:
-
Oxidative cyclization of a diol precursor with a ketone moiety.
-
Acid-catalyzed dehydration to introduce the double bond.
Table 2: Comparative Synthesis of Bicyclic Oxygen Heterocycles
Challenges in Stereo- and Regiocontrol
The compound’s strained bicyclic system complicates regioselective functionalization. For instance, fluoride-mediated desilylation—effective in carbanion generation for carbon-carbon bond formation —might destabilize the oxygen bridges. Additionally, the ketone’s proximity to the double bond risks unwanted side reactions, such as Michael additions or epoxidations.
Future Research Directions
Targeted Synthesis and Functionalization
Developing enantioselective routes using organocatalysts or transition-metal complexes could yield optically pure variants for biological testing. For example, asymmetric epoxidation of the double bond might introduce chirality, enhancing pharmacological specificity.
Computational Modeling and Drug Design
Density functional theory (DFT) calculations could predict the compound’s reactivity and binding affinity. Molecular docking studies against targets like COX-2 or HIV protease may identify lead candidates for optimization.
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